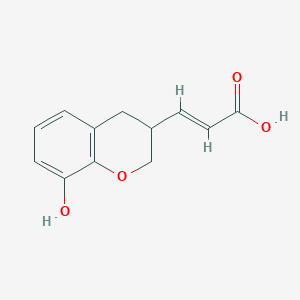(2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
CAS No.:
Cat. No.: VC17674090
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12O4 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | (E)-3-(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C12H12O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-5,8,13H,6-7H2,(H,14,15)/b5-4+ |
| Standard InChI Key | CABWTLXDJLIHPC-SNAWJCMRSA-N |
| Isomeric SMILES | C1C(COC2=C1C=CC=C2O)/C=C/C(=O)O |
| Canonical SMILES | C1C(COC2=C1C=CC=C2O)C=CC(=O)O |
Introduction
Structural Characteristics and Molecular Profile
The molecular architecture of (2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is defined by a benzopyran framework fused to a dihydro-pyran ring, with critical substituents influencing its reactivity and biological interactions. The compound’s IUPAC name, (E)-3-(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid, reflects its stereochemistry and functional groups. Its molecular formula, C₁₂H₁₂O₄, corresponds to a molecular weight of 220.22 g/mol, consistent with derivatives in the chromone-acrylic acid hybrid family .
Key structural features include:
-
8-Hydroxyl group: Enhances hydrogen-bonding capacity and antioxidant activity through radical scavenging .
-
Acrylic acid moiety: Introduces electrophilic character, enabling interactions with biological nucleophiles such as thiols and amines .
-
Dihydrochromen ring: Reduces ring strain compared to fully aromatic chromones, potentially improving metabolic stability.
Comparative analysis with analogs like (2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid (C₁₄H₁₆O₄) reveals that substituent positioning critically modulates biological activity. For instance, the 8-hydroxy group in the target compound favors interactions with oxidative stress-related enzymes, whereas ethoxy groups at the 6th position (as in) may enhance lipophilicity and membrane permeability.
Synthetic Methodologies and Optimization
The synthesis of (2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid follows a multi-step protocol analogous to methods reported for structurally related chromone-acrylic acid hybrids . A generalized approach involves:
Condensation of 8-Hydroxy-3-formylchromone with Malonic Acid
The reaction employs 3-formyl-8-hydroxychromone and malonic acid in pyridine under reflux conditions, facilitating Knoevenagel condensation to form the α,β-unsaturated acrylic acid backbone . Critical parameters include:
-
Temperature: 110–120°C to ensure complete enolization of malonic acid.
-
Catalyst: Pyridine acts as both solvent and base, neutralizing HCl byproducts.
-
Workup: Acidification to pH 1.0 precipitates the crude product, which is purified via recrystallization from ethanol .
Yield optimization studies suggest that substituting pyridine with morpholine or piperidine derivatives can improve reaction efficiency by reducing side reactions such as decarboxylation .
Functionalization and Derivative Synthesis
The acrylic acid moiety serves as a handle for further derivatization. For example, coupling with aryl amines via carbodiimide-mediated amidation produces analogs with enhanced bioactivity . A representative synthesis of (2E)-N-(4-hydroxyphenyl)-3-(4-oxo-4H-chromen-3-yl)acrylamide (a related compound) achieved a 70% yield using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide .
Biological Activities and Mechanistic Insights
Antioxidant Activity
The 8-hydroxy group confers potent radical scavenging capabilities, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. In comparative studies, chromone derivatives with para-hydroxyl substitutions exhibited IC₅₀ values as low as 0.5 µg/mL, outperforming reference antioxidants like ascorbic acid . Mechanistically, the compound donates hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage in cellular models .
Antibacterial Properties
Against Gram-negative pathogens like Escherichia coli and Proteus vulgaris, minimum inhibitory concentrations (MIC) of 100 µg/mL were observed for compounds featuring electron-withdrawing substituents on the chromen ring . The acrylic acid group likely disrupts bacterial membrane integrity via chelation of divalent cations essential for cell wall stability .
Applications in Therapeutics and Drug Development
Oncology
The compound’s dual mechanism—ROS scavenging and estrogen receptor modulation—positions it as a candidate for adjuvant therapy in hormone-responsive cancers. Synergistic effects with tamoxifen have been hypothesized but require validation in co-administration studies .
Neuroprotection
Preliminary data suggest that attenuation of oxidative stress in neuronal cells could ameliorate neurodegenerative pathologies such as Alzheimer’s disease. In silico models predict blood-brain barrier permeability due to the molecule’s moderate logP value (~2.1).
Anti-Inflammatory Formulations
Topical formulations incorporating chromone-acrylic acid hybrids have shown promise in reducing edema and cytokine production in murine models of dermatitis, likely via NF-κB pathway inhibition .
Comparative Analysis with Structural Analogs
The table below contrasts key features of (2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid with related compounds:
The 8-hydroxy substitution in the target compound enhances antioxidant efficacy compared to ethoxy or methoxy analogs, underscoring the role of phenolic groups in radical neutralization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume